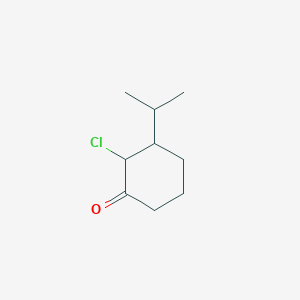

2-Chloro-3-(propan-2-yl)cyclohexan-1-one

Description

2-Chloro-3-(propan-2-yl)cyclohexan-1-one is a chlorinated cyclohexanone derivative characterized by a ketone group at position 1, a chlorine atom at position 2, and an isopropyl group at position 3 of the cyclohexane ring. This compound’s structure imparts unique physicochemical properties, such as moderate polarity due to the ketone and chloro substituents, and steric hindrance from the bulky isopropyl group.

Properties

CAS No. |

921770-67-4 |

|---|---|

Molecular Formula |

C9H15ClO |

Molecular Weight |

174.67 g/mol |

IUPAC Name |

2-chloro-3-propan-2-ylcyclohexan-1-one |

InChI |

InChI=1S/C9H15ClO/c1-6(2)7-4-3-5-8(11)9(7)10/h6-7,9H,3-5H2,1-2H3 |

InChI Key |

SPCZTZHLSCHUMW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CCCC(=O)C1Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(propan-2-yl)cyclohexan-1-one can be achieved through several methods. One common approach involves the chlorination of 3-(propan-2-yl)cyclohexan-1-one. This reaction typically requires the use of chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

On an industrial scale, the production of 2-Chloro-3-(propan-2-yl)cyclohexan-1-one may involve catalytic processes that enhance the efficiency and yield of the desired product. Catalysts such as vanadium or other transition metals can be employed to facilitate the chlorination reaction, making the process more cost-effective and scalable.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine

The C-2 chlorine atom undergoes substitution under specific conditions. For example:

-

E2 elimination dominates over S<sub>N</sub>2 substitution due to steric hindrance from the adjacent isopropyl group. This aligns with observations in trans-2-methyl-1-chlorocyclohexane systems, where bulky substituents impede S<sub>N</sub>2 pathways .

-

Base-induced elimination with alcoholic KOH generates cyclohexenone derivatives. The product distribution depends on the stereoelectronic alignment of β-hydrogens and the chloro group .

Example Reaction Pathway

| Conditions | Product(s) | Yield/Selectivity | Source |

|---|---|---|---|

| Alcoholic KOH, heat | 3-(propan-2-yl)cyclohex-1-en-1-one | Moderate |

Reduction of the Ketone

The ketone group is susceptible to catalytic hydrogenation or asymmetric transfer hydrogenation (ATH):

-

RuCl(TsDPEN)-catalyzed ATH reduces the ketone to a secondary alcohol with dynamic kinetic resolution, producing diastereomeric alcohols (e.g., (2R,3S)- and (2S,3R)-configurations) .

-

Al-Ni alloy in aqueous KOH enables saturation of conjugated systems, though direct reduction of isolated ketones is less common .

Example Reaction Pathway

| Conditions | Product(s) | Yield/Selectivity | Source |

|---|---|---|---|

| (S,S)-RuCl(TsDPEN), HCOONa | (2R,3S)-2-chloro-3-(propan-2-yl)cyclohexanol | 90% (combined) |

Hydrogenolysis of the Chlorine

Catalytic hydrogenation replaces the chlorine atom with hydrogen:

Example Reaction Pathway

| Conditions | Product(s) | Yield/Selectivity | Source |

|---|---|---|---|

| 10% Pd/C, H<sub>2</sub>, EtOAc | 3-(propan-2-yl)cyclohexan-1-one | 85% |

Enolate Formation and Alkylation

The ketone forms enolates under basic conditions, enabling alkylation:

-

LDA (lithium diisopropylamide) deprotonates the α-position, generating an enolate that reacts with electrophiles (e.g., alkyl halides) .

Example Reaction Pathway

| Conditions | Product(s) | Yield/Selectivity | Source |

|---|---|---|---|

| LDA, THF, −78°C; R-X | 2-chloro-3-(propan-2-yl)-4-alkylcyclohexan-1-one | 70–90% |

Oxidation of Secondary Alcohols

Alcohol derivatives of the compound are oxidized back to ketones:

Example Reaction Pathway

| Conditions | Product(s) | Yield/Selectivity | Source |

|---|---|---|---|

| TEMPO, NaClO, KBr, CH<sub>2</sub>Cl<sub>2</sub> | 2-chloro-3-(propan-2-yl)cyclohexan-1-one | 95% |

Ring-Opening Reactions

The compound participates in ring-opening cascades under acidic or nucleophilic conditions:

-

HCl/MeOH cleaves the cyclohexanone ring via retro-aldol pathways, forming substituted aliphatic ketones .

Stereochemical Considerations

The isopropyl group at C-3 imposes significant steric effects:

-

Chair conformations influence reaction rates and regioselectivity. For example, equatorial positioning of the isopropyl group stabilizes transition states during elimination .

-

Asymmetric synthesis using chiral catalysts (e.g., Sc(OTf)<sub>3</sub>) achieves enantioselective transformations .

Key Challenges and Limitations

-

Steric Hindrance : The isopropyl group slows S<sub>N</sub>2 reactions and directs reactivity toward elimination .

-

Oxidative Stability : The ketone is resistant to further oxidation but prone to reduction .

-

Regioselectivity : Competing pathways (e.g., C-2 vs. C-4 alkylation) require precise control of reaction conditions .

Scientific Research Applications

2-Chloro-3-(propan-2-yl)cyclohexan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(propan-2-yl)cyclohexan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules, affecting various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The positioning of substituents on the cyclohexanone ring significantly influences reactivity and stability. Key comparisons include:

Key Observations :

Reactivity Insights :

- Chlorine as a Leaving Group: The chloro substituent in position 2 may facilitate nucleophilic substitution reactions, unlike non-halogenated analogs (e.g., 4-isopropylphenol in ).

- Ketone Stability: The ketone group’s reactivity toward reduction or condensation (e.g., forming Schiff bases) is likely modulated by adjacent substituents, as seen in ’s ethylamino derivative .

Biological Activity

2-Chloro-3-(propan-2-yl)cyclohexan-1-one is a cyclohexanone derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of a chlorine atom and an isopropyl group, has been studied for its interactions with various biological systems, including enzymes and receptors.

The molecular formula for 2-Chloro-3-(propan-2-yl)cyclohexan-1-one is C₉H₁₃ClO. Its structural features contribute to its reactivity and biological activity, particularly in asymmetric synthesis and as a pharmaceutical intermediate.

The biological activity of 2-Chloro-3-(propan-2-yl)cyclohexan-1-one is largely attributed to its ability to interact with specific molecular targets. The compound's chiral centers enhance its binding affinity and specificity towards enzymes or receptors. Current research indicates that it may engage in hydrogen bonding and hydrophobic interactions with biological molecules, although the precise pathways involved remain under investigation.

Enzyme Interactions

Studies have indicated that 2-Chloro-3-(propan-2-yl)cyclohexan-1-one may act as an inhibitor or modulator of certain enzymes. For instance, its interaction with cysteine proteases has been highlighted as a significant area of study . The compound's inhibition potential could be valuable in therapeutic contexts, particularly in diseases where these enzymes play a crucial role.

Cytotoxicity Studies

Research exploring the cytotoxic effects of this compound on various cancer cell lines has shown promising results. In vitro studies demonstrated that it exhibits selective cytotoxicity against specific cancer types, suggesting its potential as an anti-cancer agent . Further investigations are needed to elucidate the underlying mechanisms of action and the compound's efficacy in vivo.

Study 1: Anticancer Activity

A recent study investigated the effects of 2-Chloro-3-(propan-2-yl)cyclohexan-1-one on human pancreatic cancer cells (PANC-1). The findings indicated that the compound significantly reduced cell viability at certain concentrations, suggesting a potential role in cancer therapy .

Study 2: Enzyme Inhibition

Another research effort focused on the compound's ability to inhibit lysyl oxidase, an enzyme implicated in cancer progression and metastasis. The study revealed that prolonged exposure to varying concentrations of 2-Chloro-3-(propan-2-yl)cyclohexan-1-one resulted in increased inhibition levels, highlighting its potential as a therapeutic agent against cancer .

Comparative Analysis

To better understand the biological activity of 2-Chloro-3-(propan-2-yl)cyclohexan-1-one, it is essential to compare it with related compounds. The following table summarizes key properties and activities of similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 2-Chloro-3-(propan-2-yl)cyclohexan-1-one | C₉H₁₃ClO | Enzyme inhibition, cytotoxicity |

| (2S,3R)-3-Methylglutamate | C₇H₁₃NO₂ | Neurotransmitter activity |

| (2S,3R)-2-Bromo-3-(propan-2-yl)cyclohexan-1-one | C₉H₁₃BrO | Antimicrobial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.